

Introduction: Unveiling a Core Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	1-(2,4-Dimethoxyphenyl)piperazine
Cat. No.:	B095406

[Get Quote](#)

1-(2,4-Dimethoxyphenyl)piperazine is a substituted aromatic piperazine that serves as a crucial building block in the landscape of modern medicinal chemistry. The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is a privileged scaffold found in numerous approved therapeutic agents.^{[1][2]} Its unique physicochemical properties allow it to influence the solubility, basicity, and receptor-binding profile of a molecule. The addition of the 2,4-dimethoxyphenyl group to this core structure creates a specific synthon, CAS 16015-75-1, which is frequently utilized as a key intermediate in the synthesis of complex molecules targeting the central nervous system (CNS), among other therapeutic areas.^{[2][3]} This guide provides a comprehensive overview of its properties, synthesis, analysis, and applications, offering a technical resource for professionals engaged in drug discovery and development.

Part 1: Physicochemical and Structural Properties

Understanding the fundamental properties of **1-(2,4-Dimethoxyphenyl)piperazine** is the first step in its effective application. These characteristics dictate its behavior in chemical reactions, its formulation possibilities, and its analytical detection.

Table 1: Core Physicochemical Properties of **1-(2,4-Dimethoxyphenyl)piperazine**

Property	Value	Source
CAS Number	16015-75-1	[4]
Molecular Formula	C ₁₂ H ₁₈ N ₂ O ₂	N/A
Molecular Weight	222.28 g/mol	N/A
Appearance	Varies; often a solid at room temperature	N/A
Hydrogen Bond Donors	1	[5]
Hydrogen Bond Acceptors	4	N/A
Rotatable Bond Count	3	N/A
XLogP3	1.2	[5]

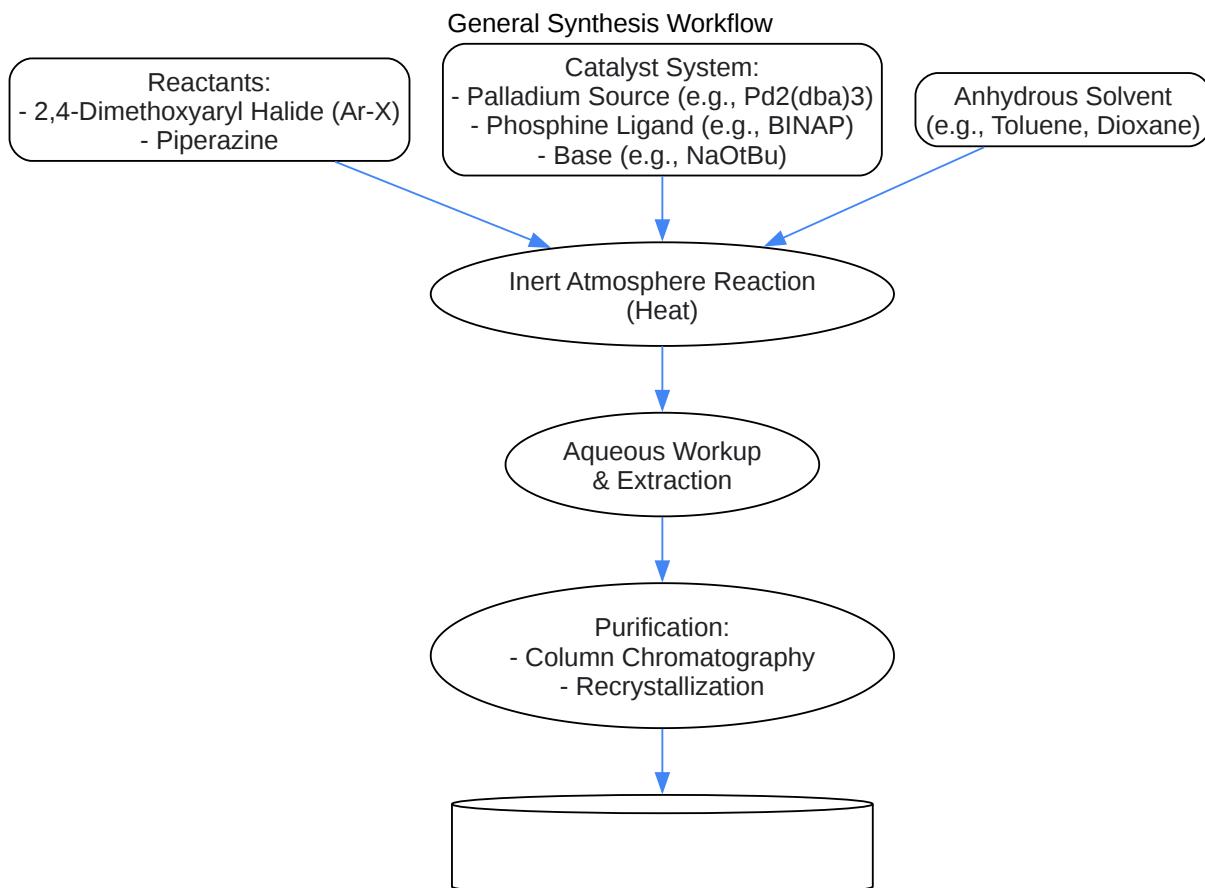
Note: Properties like melting point and boiling point can vary based on purity and form (e.g., free base vs. salt). Data for this specific isomer is not as readily available as for more common isomers like the 1-(2-methoxyphenyl) or 1-(4-methoxyphenyl) derivatives.

Caption: Structure of **1-(2,4-Dimethoxyphenyl)piperazine**.

Part 2: Synthesis and Purification Strategies

The synthesis of N-arylpiperazines is a well-established field in organic chemistry. The most common strategies involve the formation of the crucial carbon-nitrogen bond between the piperazine ring and the aromatic system.

Core Synthetic Approach: N-Arylation


The primary method for synthesizing **1-(2,4-Dimethoxyphenyl)piperazine** is through the N-arylation of piperazine. This can be achieved via several robust catalytic and non-catalytic methods.

- Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for forming C-N bonds.[1] It involves reacting an aryl halide (e.g., 1-

bromo-2,4-dimethoxybenzene or 1-chloro-2,4-dimethoxybenzene) with piperazine in the presence of a palladium catalyst, a phosphine ligand, and a base.

- Causality: The palladium catalyst facilitates the oxidative addition to the aryl halide and subsequent reductive elimination to form the desired product. The phosphine ligand stabilizes the palladium complex and modulates its reactivity. The base is crucial for deprotonating the piperazine nitrogen, making it a more effective nucleophile.[\[1\]](#)
- Nucleophilic Aromatic Substitution (SNAr): If the aromatic ring is sufficiently electron-deficient (e.g., activated by strong electron-withdrawing groups), direct substitution of a leaving group (like fluorine or chlorine) by piperazine can occur without a metal catalyst.[\[1\]](#) However, for an electron-rich system like 2,4-dimethoxybenzene, this method is generally less efficient and requires harsh conditions.

Illustrative Synthesis Workflow

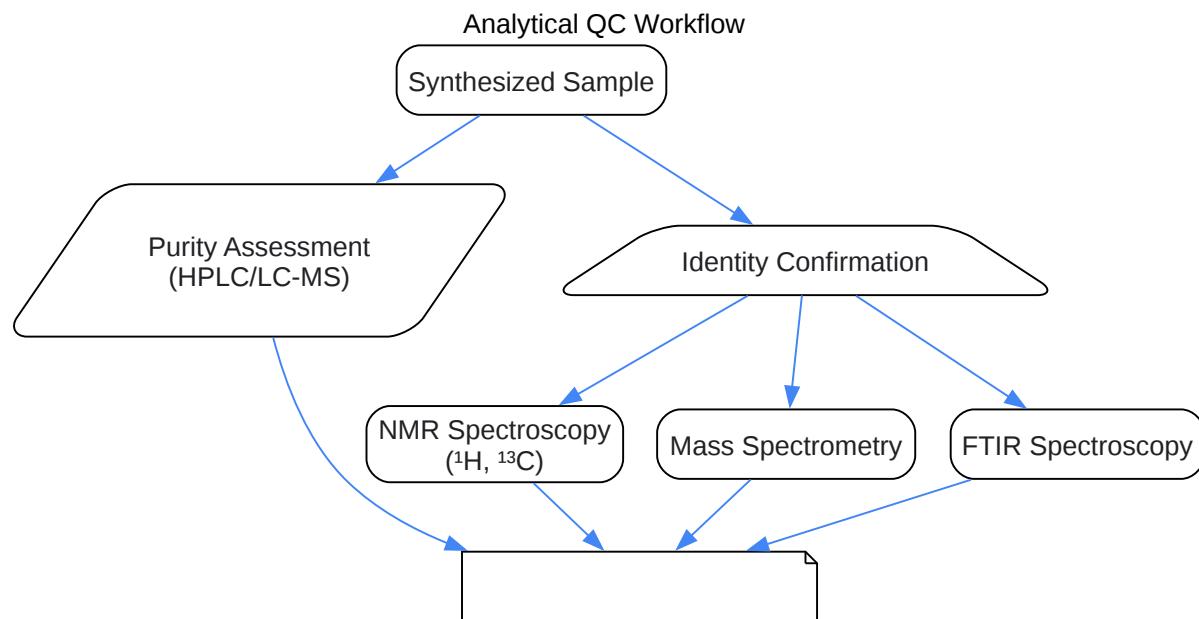
[Click to download full resolution via product page](#)

Caption: Buchwald-Hartwig synthesis workflow.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol is a representative example based on established Buchwald-Hartwig amination procedures.[\[6\]](#)[\[7\]](#)

- **Setup:** To a dry, oven-baked flask, add 1-bromo-2,4-dimethoxybenzene (1.0 eq), piperazine (1.2-2.0 eq), a palladium catalyst such as $\text{Pd}_2(\text{dba})_3$ (0.01-0.05 eq), a suitable phosphine ligand like BINAP (0.02-0.10 eq), and a strong base like sodium tert-butoxide (1.4 eq).
- **Inert Atmosphere:** Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
- **Solvent Addition:** Add anhydrous toluene or dioxane via syringe.
- **Reaction:** Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Quenching & Workup:** Cool the mixture to room temperature, quench with water, and extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- **Purification:** Purify the crude residue using silica gel column chromatography to yield the pure **1-(2,4-Dimethoxyphenyl)piperazine**.


Part 3: Analytical Characterization and Quality Control

Rigorous analytical testing is essential to confirm the identity, purity, and quality of the synthesized compound. A combination of spectroscopic and chromatographic techniques is typically employed.

Table 2: Key Analytical Techniques

Technique	Purpose	Expected Observations
¹ H NMR	Structural Elucidation	Signals corresponding to aromatic protons (with characteristic splitting for the 1,2,4-substitution pattern), methoxy group singlets (~3.8 ppm), and piperazine ring protons (broad signals in the 2.5-3.5 ppm range).[8][9]
¹³ C NMR	Carbon Skeleton Confirmation	Resonances for aromatic carbons (including two attached to oxygen), methoxy carbons (~55 ppm), and piperazine carbons.
LC-MS	Purity & Mass Verification	A primary peak in the chromatogram indicating purity. The mass spectrum should show the protonated molecular ion $[M+H]^+$ at m/z 223.14.[10][11]
FTIR	Functional Group ID	C-H stretching (aromatic and aliphatic), C-O stretching for the methoxy groups, and C-N stretching bands.[12]

Workflow for Analytical Quality Control

[Click to download full resolution via product page](#)

Caption: Standard analytical quality control process.

Protocol: HPLC Method for Purity Analysis

This is a general-purpose High-Performance Liquid Chromatography (HPLC) method for assessing the purity of arylpiperazine compounds.[13]

- System: An HPLC system equipped with a C18 reverse-phase column and a UV detector.
- Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid.
- Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid or trifluoroacetic acid.
- Gradient: A linear gradient from ~10% B to 95% B over 10-15 minutes.
- Flow Rate: 1.0 mL/min.

- Detection: UV detection at a wavelength where the aromatic ring absorbs, typically 254 nm.
- Sample Preparation: Dissolve a small, accurately weighed amount of the compound in the mobile phase or a suitable solvent to a concentration of ~1 mg/mL.
- Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.

Part 4: Applications in Research and Development

1-(2,4-Dimethoxyphenyl)piperazine is not typically an end-product but rather a valuable intermediate. Its structure is incorporated into larger molecules to modulate their pharmacological activity.

- CNS Drug Discovery: The arylpiperazine motif is a cornerstone of many drugs targeting the central nervous system. These compounds are known to interact with various neurotransmitter receptors, particularly serotonin (5-HT) and dopamine (D) receptors.[\[3\]](#)[\[14\]](#) Derivatives of **1-(2,4-Dimethoxyphenyl)piperazine** are investigated for potential antidepressant, antipsychotic, and anxiolytic properties.[\[1\]](#)[\[3\]](#) For example, the related compound Vortioxetine, a multimodal antidepressant, features a 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine core, highlighting the utility of substituted phenylpiperazines in this therapeutic area.[\[1\]](#)
- Receptor Ligands: In academic and industrial research, this compound serves as a starting point for creating novel ligands to probe the structure and function of G-protein coupled receptors (GPCRs). The dimethoxy substitution pattern provides specific steric and electronic properties that can be fine-tuned to achieve desired receptor affinity and selectivity.
- Chemical Libraries: It is a common building block in the generation of combinatorial libraries for high-throughput screening, enabling the rapid discovery of new bioactive compounds.[\[2\]](#)

Part 5: Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be strictly followed when handling **1-(2,4-Dimethoxyphenyl)piperazine**. Information is derived from safety data sheets (SDS) for this compound and its close structural analogs.[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)

- Hazards:
 - Causes skin irritation and may cause an allergic skin reaction.[15][17]
 - Causes serious eye damage/irritation.[15][17]
 - May cause respiratory irritation if inhaled as a dust or aerosol.[18][19]
 - May be harmful if swallowed.[18]
 - Suspected of damaging fertility or the unborn child.[15]
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles or a face shield.[16]
 - Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.[18]
 - Respiratory Protection: Use in a well-ventilated area or a chemical fume hood. If dust is generated, a NIOSH-approved respirator may be necessary.[16]
- Handling and Storage:
 - Avoid contact with skin, eyes, and clothing.[16]
 - Do not breathe dust.[15]
 - Store in a tightly closed container in a dry, cool, and well-ventilated place.[15][16]
 - Keep away from heat, sparks, and open flames.[15]
- First Aid Measures:
 - Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek immediate medical attention.[15][16]
 - Skin: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek medical attention.[15]

- Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[15][16]
- Ingestion: Do NOT induce vomiting. Call a physician immediately.[15]

Conclusion

1-(2,4-Dimethoxyphenyl)piperazine, CAS 16015-75-1, represents more than just a chemical compound; it is an enabling tool for innovation in drug discovery. Its well-defined physicochemical properties, established synthetic routes, and clear analytical profile make it a reliable and versatile intermediate. For researchers and scientists, a thorough understanding of this molecule's technical aspects is paramount for leveraging its full potential in the development of next-generation therapeutics, particularly those aimed at treating complex CNS disorders.

References

- Thermo Fisher Scientific. (2010). SAFETY DATA SHEET - **1-(2,4-Dimethoxyphenyl)piperazine**.
- TCI Chemicals. (2025). SAFETY DATA SHEET - **1-(2,4-Dimethoxyphenyl)piperazine**.
- Fisher Scientific. (2025). SAFETY DATA SHEET - 1-(4-Methoxyphenyl)piperazine dihydrochloride.
- CymitQuimica. (2024). Safety Data Sheet - 2-(2-methoxyphenyl)piperazine.
- N-[(E)-(2,4-dimethoxyphenyl)methylidene]-4-(2-methoxyphenyl)piperazin-1-amine. (n.d.). PubChem.
- MedChemExpress. (2025). 1-(2-Methoxyphenyl)piperazine hydrochloride - SDS.
- Google Patents. (n.d.). Synthesis of 1-[2-(2,4-Dimethyl-phenylsulfanyl)-phenyl]piperazine.
- PubChem. (n.d.). 1-[3-(2,4-Dimethoxyphenyl)propyl]piperazine.
- Guidechem. (n.d.). Piperazine,1-(4-chlorophenyl)-4-[2-(3,4-dimethoxyphenyl)ethyl]-.
- Google Patents. (n.d.). Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine.
- ChemicalBook. (n.d.). 1-(2-Methoxyphenyl)piperazine(35386-24-4) 1H NMR spectrum.
- ResearchGate. (2021).
- de Oliveira, V., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed.
- United Nations Office on Drugs and Crime. (n.d.).
- RSC Publishing. (n.d.). Analytical Methods - Analysis of piperazines.
- What are the synthesis and applications of 1-(2-Methoxyphenyl)piperazine hydrochloride?. (n.d.). MedChemExpress.

- ResearchGate. (2024).
- ResearchGate. (n.d.).
- ResearchGate. (2025).
- Organic Chemistry Portal. (n.d.). Synthesis of piperazines.
- The Royal Society of Chemistry. (n.d.).
- PubChem. (n.d.). 1-(2-Methoxyphenyl)piperazine.
- SWGDRUG.org. (2005). 1-(3-METHOXYPHENYL)PIPERAZINE Monograph.
- SpectraBase. (n.d.). 1-(2,4-Dimethoxybenzyl)-4-(2-methylbenzyl)
- ChemicalBook. (n.d.). 1-(4-methoxyphenyl)piperazine hydrochloride(70849-64-8) 1 H NMR.
- Echemi. (n.d.). 1-(2,4-dichlorophenyl)-4-[2-(3,4-dimethoxyphenyl)ethyl]piperazine.
- Butini, S., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
- Google Patents. (2005). WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.
- ResearchGate. (n.d.). Preparation of 1-(4-methoxy phenyl)-piperazine (LH7).
- ACS Chemical Neuroscience. (n.d.).
- Semantic Scholar. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs.
- SpectraBase. (n.d.). 1-(4-Methoxyphenyl) piperazine - Optional[MS (LC)] - Spectrum.
- A2B Chem. (n.d.). 1-(4-Methoxyphenyl)piperazine.
- National Institutes of Health. (n.d.). Crystal structure of 4-(2-methoxyphenyl)
- ChemicalBook. (n.d.). 1-(3-Methoxyphenyl)piperazine synthesis.
- PubMed Central. (n.d.). Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples.
- National Institutes of Health. (n.d.). 1-(3,5-Dinitrobenzoyl)-4-(2-methoxyphenyl)piperazine. PMC.
- Santa Cruz Biotechnology. (n.d.). 1-(2,4-Dimethoxy-benzyl)-piperazine.
- ResearchGate. (n.d.). 1 H-NMR of 1-(2-methoxyphenyl)-(3-(2-phthalamido)-propyl) piperazine.
- GOV.UK. (2025).
- National Institutes of Health. (n.d.). Basic Blue 75. PubChem.
- Cheméo. (n.d.). Chemical Properties of 2H-Pyran, 3,4-dihydro-6-methyl- (CAS 16015-11-5).
- ChemicalBook. (n.d.). 1-(4-Methoxyphenyl)piperazine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. a2bchem.com [a2bchem.com]
- 6. Page loading... [guidechem.com]
- 7. 1-(3-Methoxyphenyl)piperazine synthesis - chemicalbook [chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. 1-(4-methoxyphenyl)piperazine hydrochloride(70849-64-8) 1H NMR spectrum [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Crystal structure of 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dintrosalicylate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. assets.thermofisher.com [assets.thermofisher.com]
- 16. tcichemicals.com [tcichemicals.com]
- 17. fishersci.com [fishersci.com]
- 18. static.cymitquimica.com [static.cymitquimica.com]

- 19. file.medchemexpress.com [file.medchemexpress.com]
- To cite this document: BenchChem. [Introduction: Unveiling a Core Scaffold in Medicinal Chemistry]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b095406#1-2-4-dimethoxyphenyl-piperazine-cas-16015-75-1-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com